molecular formula C12H26 B14544367 3-Ethyl-4,6-dimethyloctane CAS No. 62183-66-8

3-Ethyl-4,6-dimethyloctane

Cat. No.: B14544367
CAS No.: 62183-66-8
M. Wt: 170.33 g/mol
InChI Key: LLHGAWREVJAITE-UHFFFAOYSA-N
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Description

3-Ethyl-4,6-dimethyloctane is an organic compound classified as an alkane. It is a branched hydrocarbon with the molecular formula C₁₂H₂₆. This compound is part of the larger family of aliphatic hydrocarbons, which are characterized by their lack of aromatic rings. The structure of this compound includes a main chain of eight carbon atoms with ethyl and methyl groups attached at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4,6-dimethyloctane can be achieved through various organic synthesis techniques. One common method involves the alkylation of a suitable octane derivative. For instance, starting with 4,6-dimethyloctane, an ethyl group can be introduced at the third carbon position using ethyl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound typically involves catalytic processes. Catalysts such as zeolites or metal-organic frameworks (MOFs) can be used to facilitate the alkylation reactions. These catalysts help in achieving higher yields and selectivity under milder conditions compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4,6-dimethyloctane primarily undergoes reactions typical of alkanes, including:

    Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur, leading to the formation of haloalkanes.

    Cracking: Under high temperatures, this compound can undergo thermal cracking to produce smaller hydrocarbons.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Substitution: Halogens (Cl₂, Br₂) in the presence of UV light or radical initiators.

    Cracking: High temperatures (500-700°C) and sometimes catalysts like alumina (Al₂O₃).

Major Products Formed

    Oxidation: Alcohols, aldehydes, carboxylic acids.

    Substitution: Haloalkanes.

    Cracking: Smaller alkanes and alkenes.

Scientific Research Applications

3-Ethyl-4,6-dimethyloctane has several applications in scientific research:

    Chemistry: Used as a model compound in studies of hydrocarbon behavior and reaction mechanisms.

    Biology: Investigated for its interactions with biological membranes and its potential effects on cellular processes.

    Medicine: Explored for its potential as a hydrophobic moiety in drug design and delivery systems.

    Industry: Utilized in the formulation of specialty chemicals and as a reference standard in analytical chemistry.

Mechanism of Action

As an alkane, 3-Ethyl-4,6-dimethyloctane is relatively inert. Its primary interactions involve van der Waals forces and hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its hydrophobic nature makes it useful in studying the partitioning behavior of nonpolar compounds in various environments.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-4,4-dimethyloctane
  • 3-Ethyl-2,6-dimethyloctane
  • 5-Ethyl-3,3-dimethyloctane

Uniqueness

3-Ethyl-4,6-dimethyloctane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and reactivity profiles. This uniqueness makes it valuable in studies requiring precise control over molecular structure and behavior.

Properties

CAS No.

62183-66-8

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3-ethyl-4,6-dimethyloctane

InChI

InChI=1S/C12H26/c1-6-10(4)9-11(5)12(7-2)8-3/h10-12H,6-9H2,1-5H3

InChI Key

LLHGAWREVJAITE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)C(CC)CC

Origin of Product

United States

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